molecular formula C16H16N2 B143554 (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine CAS No. 138517-66-5

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No. B143554
CAS RN: 138517-66-5
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-CKUJCDMFSA-N
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Description

“(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine” is a chiral diamine . It has a molecular weight of 236.32 . The compound is solid at 20°C .


Molecular Structure Analysis

The empirical formula of this compound is C16H16N2 . The InChI code is 1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13-,14+,15-,16-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is solid at 20°C . It has a molecular weight of 236.32 .

Scientific Research Applications

Antibacterial Agent: Mupirocin

Near-Infrared and Visible Dual Emissive Materials

The compound also finds applications in materials science:

Functional Properties of Proteins

In the realm of biochemistry and functional properties:

Safety and Hazards

The compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

properties

IUPAC Name

(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-CKUJCDMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467628
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

CAS RN

138517-66-5
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138517-66-5
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Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 2
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 3
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 4
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 5
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Reactant of Route 6
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Q & A

Q1: How does the l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine function as a catalyst in the aldol reaction between acetone and 4-nitrobenzaldehyde?

A1: The l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine functions as a catalyst in the aldol reaction through a multistep enamine mechanism. [] This mechanism involves the following key steps:

    Q2: What is the significance of the enantioselectivity observed in this reaction?

    A2: The enantioselectivity observed in the aldol reaction catalyzed by the l-prolinamide derivative is significant because it allows for the selective formation of one enantiomer of the product over the other. [] This is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have dramatically different biological activities. The (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine scaffold, with its rigid structure, plays a key role in inducing this enantioselectivity by creating a chiral environment around the catalytic proline moiety. This steric control dictates the approach of the reactants, favoring the formation of a specific enantiomer of the product.

    Q3: What were the limitations identified in the study regarding the catalytic activity of this l-prolinamide derivative?

    A3: The computational study identified a significant barrier associated with the C-N bond cleavage step during the release of the product. [] This high barrier suggests that the reaction might be slow or even inhibited at this stage. Further research focusing on modifications of the catalyst structure or reaction conditions might be necessary to optimize the catalytic efficiency and improve the overall yield of the desired product.

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